4,4'-((1E,1'E)-(1-((3-(Dimethylamino)propyl)sulfonyl)-4-oxopiperidine-3,5-diylidene)bis(methaneylylidene))dibenzonitrile
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Overview
Description
PTX80 is a novel compound developed by Pi Therapeutics, primarily targeting the autophagy receptor p62/SQSTM1 for the treatment of cancer. This compound is a first-in-class inhibitor of protein degradation, which plays a crucial role in cancer cell survival and proliferation .
Preparation Methods
The synthesis of PTX80 involves targeting the triazolo ring compound methanesulfonate crystal form. The preparation method is designed to be simple and suitable for industrial large-scale production. The crystal form A-I of the compound methanesulfonate is prepared to ensure good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
PTX80 undergoes several types of chemical reactions, including:
Oxidation: PTX80 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, which are essential for its activation and function.
Substitution: PTX80 can participate in substitution reactions, where one functional group is replaced by another, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PTX80 has a wide range of scientific research applications, including:
Chemistry: PTX80 is used in chemical research to study protein degradation pathways and the role of autophagy in cellular processes.
Biology: In biological research, PTX80 helps in understanding the mechanisms of cancer cell survival and proliferation.
Medicine: PTX80 is being explored as a potential therapeutic agent for cancer treatment, targeting the p62/SQSTM1 receptor to induce proteotoxic stress and apoptosis in cancer cells.
Industry: The compound’s stability and solubility make it suitable for industrial applications, particularly in the development of pharmaceutical preparations
Mechanism of Action
PTX80 exerts its effects by binding to the p62/SQSTM1 receptor, inducing a decrease in soluble p62 and the formation of insoluble p62 aggregates. This leads to the failure of polyubiquitinated proteins to colocalize with p62, causing proteotoxic stress and activation of the unfolded protein response. Ultimately, this results in apoptosis, making PTX80 a promising strategy for cancer treatment .
Comparison with Similar Compounds
PTX80 is unique in its mechanism of action, specifically targeting the p62/SQSTM1 receptor. Similar compounds include:
Paclitaxel: A chemotherapy medication that stabilizes microtubule polymers, preventing cell mitosis and leading to cell death.
Docetaxel: A derivative of paclitaxel, also used in cancer treatment by targeting microtubule assembly.
While paclitaxel and docetaxel target microtubules, PTX80’s uniqueness lies in its ability to induce proteotoxic stress by targeting the p62/SQSTM1 receptor, offering a novel approach to cancer therapy .
Properties
Molecular Formula |
C26H26N4O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-[(E)-[(5E)-5-[(4-cyanophenyl)methylidene]-1-[3-(dimethylamino)propylsulfonyl]-4-oxopiperidin-3-ylidene]methyl]benzonitrile |
InChI |
InChI=1S/C26H26N4O3S/c1-29(2)12-3-13-34(32,33)30-18-24(14-20-4-8-22(16-27)9-5-20)26(31)25(19-30)15-21-6-10-23(17-28)11-7-21/h4-11,14-15H,3,12-13,18-19H2,1-2H3/b24-14+,25-15+ |
InChI Key |
ACOAFAKBTXAOQG-KOJZRSEWSA-N |
Isomeric SMILES |
CN(CCCS(=O)(=O)N1C/C(=C\C2=CC=C(C=C2)C#N)/C(=O)/C(=C/C3=CC=C(C=C3)C#N)/C1)C |
Canonical SMILES |
CN(C)CCCS(=O)(=O)N1CC(=CC2=CC=C(C=C2)C#N)C(=O)C(=CC3=CC=C(C=C3)C#N)C1 |
Origin of Product |
United States |
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